Cyclohex-2-ene-1-carboxylic Acid
Overview
Description
Cyclohex-2-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclohexene, featuring a carboxylic acid functional group at the first carbon and a double bond between the second and third carbons. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
Cyclohex-2-ene-1-carboxylic Acid is a chemical compound that has been identified as an intermediate during the anaerobic decomposition of benzoic acid by a methanogenic consortium . .
Mode of Action
It is known that carboxylic acids can be converted to 1º alcohols using lithium aluminium hydride (lialh4) . This suggests that this compound may undergo similar reactions, leading to changes in its structure and properties.
Biochemical Pathways
This compound is involved in the anaerobic decomposition of benzoic acid . It is also known to be an intermediate in the biosynthesis of rapamycin, a macrolide compound produced by Streptomyces hygroscopicus
Pharmacokinetics
The compound’s molecular weight (12616) and physical form (liquid) suggest that it may have certain bioavailability characteristics .
Result of Action
Its role as an intermediate in certain biochemical pathways suggests that it may contribute to the synthesis of other compounds, such as rapamycin .
Action Environment
It is known that the compound is a liquid at room temperature , which may influence its behavior in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-2-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring, which is then functionalized to introduce the carboxylic acid group . Another method includes the [3,3]-sigmatropic rearrangement of suitable precursors under microwave-assisted conditions, yielding high stereoselectivity .
Industrial Production Methods: Industrial production often relies on the partial hydrogenation of benzene to cyclohexene, followed by functionalization to introduce the carboxylic acid group. This process can be catalyzed by various metal catalysts under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohex-2-ene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction can yield cyclohexane-1-carboxylic acid.
Substitution: The double bond allows for electrophilic addition reactions, such as halogenation and hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of light or a radical initiator.
Major Products:
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1-carboxylic acid.
Substitution: 2-bromo-cyclohexane-1-carboxylic acid.
Scientific Research Applications
Cyclohex-2-ene-1-carboxylic acid has diverse applications in scientific research:
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Cyclohexene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Cyclohexanone: Contains a ketone group instead of a carboxylic acid, leading to different reactivity and applications.
Cyclohexane-1,2-dicarboxylic acid: Has two carboxylic acid groups, increasing its acidity and potential for forming esters and amides.
Uniqueness: Cyclohex-2-ene-1-carboxylic acid is unique due to the presence of both a double bond and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
cyclohex-2-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWBQGFBSVLPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450327 | |
Record name | 2-Cyclohexene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62115-15-5 | |
Record name | 2-Cyclohexene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.